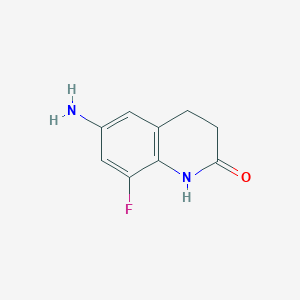

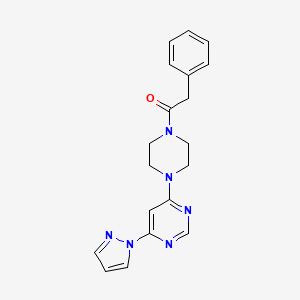

![molecular formula C16H16N2O6 B2583374 4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid CAS No. 1029938-34-8](/img/structure/B2583374.png)

4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 37 bonds, including 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 1 aliphatic secondary amide, and 1 aliphatic secondary amine .Scientific Research Applications

Novel Amino Acid Synthesis

4-{3-Carboxy-3-[(2-furylmethyl)amino]propanoylamino}benzoic acid may find applications in the synthesis of novel amino acids such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which shows promise as a building block for peptidomimetics and combinatorial chemistry scaffolds. The synthesis involves regioselective amidomethylation with hydroxymethylphthalimide starting from 4-aminobenzoic acid, demonstrating the potential for creating distinct functionalities within the molecule for selective reactions and protection strategies in peptide synthesis (Pascal et al., 2000).

Coordination Polymers and Photophysical Properties

Derivatives of benzoic acids, such as those structurally related to this compound, have been utilized in the assembly of lanthanide coordination compounds. These compounds, synthesized from aromatic carboxylic acids with modifications like benzyl and pyridyl moieties, form coordination polymers with lanthanides, showcasing interesting photophysical properties. The coordinated benzoate ligands in these complexes act as efficient light-harvesting chromophores, suggesting potential applications in materials science and luminescence studies (Sivakumar et al., 2011).

Host-Guest Complexation in Aqueous Solution

The complexation of benzoic acid derivatives by β-cyclodextrins substituted with linear and cyclic alkyl triamines in aqueous solutions highlights the influence of charge, hydrophobicity, and stereochemistry on the stability of host-guest complexes. Such studies are crucial for understanding molecular recognition processes, which could be relevant for drug delivery systems and the design of molecular sensors (Kean et al., 1999).

properties

IUPAC Name |

4-[[3-carboxy-3-(furan-2-ylmethylamino)propanoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c19-14(18-11-5-3-10(4-6-11)15(20)21)8-13(16(22)23)17-9-12-2-1-7-24-12/h1-7,13,17H,8-9H2,(H,18,19)(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGCUPWHBAPAKKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(CC(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

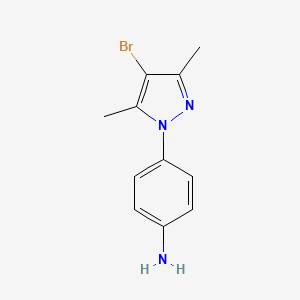

![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2583291.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2583297.png)

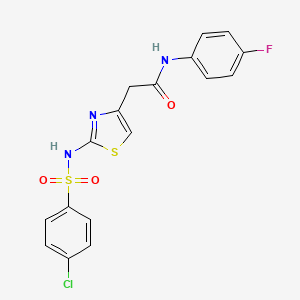

![Methyl 4-[[4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2583299.png)

![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)

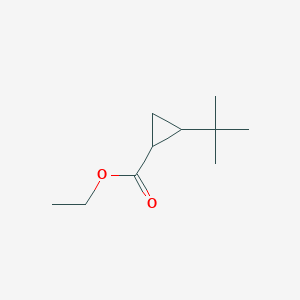

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583308.png)

![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)